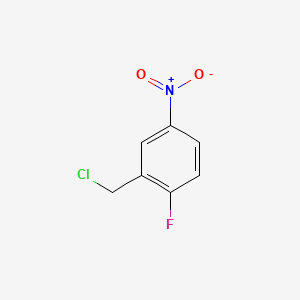

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEGJILGVKWEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734809 | |

| Record name | 2-(Chloromethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143032-52-4 | |

| Record name | 2-(Chloromethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling the Reactive Landscape of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a multifunctional aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its carefully arranged substituents—a nitro group, a fluorine atom, and a chloromethyl group—impart a distinct and predictable pattern of reactivity. The interplay of strong electron-withdrawing effects and the presence of two potential sites for nucleophilic attack make this molecule a subject of significant interest for synthetic chemists.

This technical guide provides a comprehensive analysis of the electronic structure of this compound. It aims to elucidate the primary electrophilic and nucleophilic centers within the molecule, thereby offering a predictive framework for its chemical behavior. By synthesizing theoretical principles with practical, field-proven insights, this document will serve as an essential resource for professionals seeking to harness the synthetic potential of this versatile reagent. We will dissect the influence of each substituent, map the molecule's reactive hotspots, and provide actionable experimental protocols for key transformations.

Part 1: Analysis of Electronic Structure and Resultant Reactivity

The reactivity of this compound is not uniform across its structure. It is dictated by the electronic properties of its three key substituents and their positions on the benzene ring. These properties can be understood through the concepts of inductive and resonance (or mesomeric) effects.[1][2]

-

Inductive Effect (-I): This is the withdrawal or donation of electrons through the sigma (σ) bonds of the molecule, primarily driven by differences in electronegativity.[2]

-

Resonance Effect (+M/-M): This involves the delocalization of pi (π) electrons across the aromatic system, which can either donate or withdraw electron density.[2]

The combined influence of these effects determines the electron density at various points in the molecule, thereby defining its electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

The Aromatic Ring: A Deactivated System Primed for Nucleophilic Aromatic Substitution

The benzene ring itself is a primary site of reactivity. The substituents profoundly influence its susceptibility to both electrophilic and nucleophilic attack.

-

Nitro Group (-NO₂): This is a powerful deactivating group. It exerts a strong inductive electron-withdrawing effect (-I) and an even stronger resonance electron-withdrawing effect (-M).[2][3] This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][3][4] The deactivation is most pronounced at the ortho and para positions relative to the nitro group.

-

Fluoro Group (-F): Halogens present a classic case of competing effects. Fluorine is highly electronegative, leading to a strong inductive withdrawal (-I) that deactivates the ring. However, its lone pairs can be donated into the ring via resonance (+M).[2] For halogens, the inductive effect dominates, resulting in overall deactivation.[1][2] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.

-

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating. The electronegative chlorine atom pulls electron density from the methyl group, which in turn withdraws electron density from the ring through a weak inductive (-I) effect.

Overall Effect on the Ring: The synergistic effect of these three deactivating groups renders the aromatic ring of this compound highly electron-deficient and thus very unreactive toward electrophiles. However, this extreme electron deficiency, particularly due to the para-nitro group, activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[5][6]

Identification of Key Reactive Sites

Based on the electronic analysis, we can identify two primary electrophilic sites that are susceptible to nucleophilic attack.

Primary Electrophilic Sites:

-

Benzylic Carbon (of the -CH₂Cl group): This is a highly significant electrophilic center. The carbon atom is bonded to an electronegative chlorine atom, making it susceptible to standard nucleophilic substitution (SN2) reactions. The strong electron-withdrawing nitro group at the para position further enhances the electrophilicity of this benzylic carbon, accelerating SN2 reactions.[7] This site is the most common point of reaction for a wide range of nucleophiles.

-

C1 Carbon (bonded to Fluorine): This aromatic carbon is the prime location for Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at the para position is perfectly positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[5] In SNAr reactions, fluoride is an excellent leaving group, often more reactive than chloride, which further promotes substitution at this site.[8][9]

The diagram below illustrates the key reactive sites and the dominant electronic effects at play.

Caption: Electronic landscape of this compound.

Quantitative Assessment of Substituent Effects

To quantify the electronic influence of each substituent, we can refer to Hammett constants (σ). These empirical values measure the electron-donating or electron-withdrawing ability of a substituent on the benzene ring.[10][11] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | Position | Hammett Constant (σp) | Inductive Effect | Resonance Effect | Overall Impact on Ring |

| -NO₂ | 4 | +0.83[12] | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Deactivating |

| -F | 1 | +0.23[12] | Strong Withdrawing (-I) | Weak Donating (+M) | Deactivating |

| -CH₂Cl | 2 | +0.12[12] | Weak Withdrawing (-I) | None | Weakly Deactivating |

This data confirms that all three substituents pull electron density away from the aromatic ring, setting the stage for nucleophilic attack.

Part 2: Experimental Protocols and Methodologies

The dual reactivity of this compound allows for selective functionalization by carefully choosing the nucleophile and reaction conditions.

Protocol for Nucleophilic Substitution at the Benzylic Position (SN2)

This protocol details a representative SN2 reaction with a primary amine, a common transformation in drug discovery for introducing nitrogen-containing scaffolds. The reaction is analogous to those performed on similar ortho- and para-substituted benzyl halides.[7]

Objective: To synthesize N-benzyl-2-(chloromethyl)-1-fluoro-4-nitroaniline.

Materials:

-

This compound

-

Benzylamine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃, 2.0 equivalents), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

-

Add potassium carbonate (2.0 eq) to the solution. This acts as a non-nucleophilic base to neutralize the HCl byproduct.

-

Add benzylamine (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: Workflow for a typical SN2 reaction at the benzylic position.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the fluorine atom by a nucleophile, leveraging the activation provided by the para-nitro group. This is a powerful method for forming aryl ethers or aryl amines. The procedure is based on well-established methods for SNAr on fluoronitrobenzene derivatives.[9]

Objective: To synthesize 2-(Chloromethyl)-4-nitro-1-phenoxyaniline.

Materials:

-

This compound

-

Phenol (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃, 1.5 equivalents), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt in situ.

-

Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C. The higher temperature is often required to overcome the activation energy for SNAr.

-

Monitor the reaction by TLC. The reaction is typically slower than the benzylic substitution.

-

Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer with 1M HCl (to remove any unreacted phenoxide), water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography or recrystallization as appropriate.

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Conclusion

This compound presents a predictable and exploitable chemical reactivity profile governed by the strong electron-withdrawing nature of its substituents. The primary points of nucleophilic attack are the highly electrophilic benzylic carbon of the chloromethyl group (via an SN2 mechanism) and the C1 aromatic carbon bearing the fluorine atom (via an SNAr mechanism). The aromatic ring itself is strongly deactivated towards electrophilic attack. By understanding these fundamental principles and selecting appropriate reaction conditions, researchers can selectively functionalize the molecule at either position, making it a powerful tool for the construction of complex molecular architectures in drug development and materials science.

References

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

La Salle University. Substituent Effects. [Link]

-

Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene. [Link]

-

Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology. [Link]

-

PubChem. 4-Nitrobenzyl chloride. [Link]

-

Wikipedia. Hammett equation. [Link]

-

ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

-

Du, X.-H., et al. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Organic Preparations and Procedures International. [Link]

-

University of Massachusetts Boston. Unit 4: Free Energy Relationships. [Link]

-

YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]

-

ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. [Link]

-

Stenutz. Hammett substituent constants. [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]

- 9. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. Hammett substituent constants [stenutz.eu]

An In-depth Technical Guide: The Role of the Nitro Group in Activating 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

This guide provides a comprehensive analysis of the activating role of the nitro group in 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, a versatile reagent in organic synthesis. We will delve into the electronic effects governing its reactivity, focusing on the interplay between the nitro, fluoro, and chloromethyl substituents. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted benzene derivatives in their synthetic workflows.

Introduction: The Landscape of Aromatic Reactivity

Aromatic compounds, typified by benzene, undergo a range of substitution reactions. The inherent electron density of the aromatic ring makes it susceptible to attack by electrophiles in what is known as electrophilic aromatic substitution (EAS). However, the reactivity of the ring and the orientation of incoming substituents are profoundly influenced by the electronic properties of the groups already attached to it.[1] These substituents can be broadly categorized as either activating or deactivating.[2][3]

-

Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles.[4] These groups typically direct incoming electrophiles to the ortho and para positions.

-

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive in EAS reactions.[5] Most deactivating groups direct incoming electrophiles to the meta position.[1]

In the context of this compound, we encounter a different, yet equally important, mode of reactivity: nucleophilic substitution. This can occur at two primary sites: the aromatic ring itself (Nucleophilic Aromatic Substitution, SNAr) and the benzylic carbon of the chloromethyl group (Nucleophilic Aliphatic Substitution, SN1 or SN2). The focus of this guide is to elucidate how the nitro group, a potent electron-withdrawing group, "activates" the molecule, particularly at the benzylic position, towards nucleophilic attack.

Electronic Architecture of this compound

To comprehend the reactivity of this compound, we must first dissect the electronic contributions of each substituent: the nitro group, the fluorine atom, and the chloromethyl group.

2.1 The Dominant Influence of the Nitro Group

The nitro (-NO₂) group is a powerful deactivator in the context of electrophilic aromatic substitution.[6] Its strong electron-withdrawing nature arises from two key effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[7][8]

-

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms, as depicted in its resonance structures. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions.[4][7]

2.2 The Duality of the Fluoro Group

Halogens, including fluorine, present a more nuanced electronic profile. They are generally considered deactivating groups in EAS due to their strong inductive electron withdrawal.[2] However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[9] In the case of fluorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophiles.[1]

2.3 The Chloromethyl Group: A Site for Nucleophilic Attack

The chloromethyl (-CH₂Cl) group is the primary site of interest for many reactions involving this molecule. The carbon atom of this group is benzylic, meaning it is directly attached to the benzene ring. This position is inherently reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.[10]

The following diagram illustrates the electronic effects of the nitro and fluoro groups on the aromatic ring of this compound.

Caption: Electronic effects in this compound.

The Nitro Group's Activating Role in Nucleophilic Substitution at the Benzylic Position

While the nitro group deactivates the aromatic ring towards electrophilic attack, it paradoxically activates the molecule towards nucleophilic substitution, particularly at the benzylic carbon. This activation is a cornerstone of the synthetic utility of this compound. The mechanism of this activation is rooted in the stabilization of the transition state and/or intermediate of the nucleophilic substitution reaction.

3.1 SN2 Pathway Enhancement

For many nucleophiles, the reaction at the benzylic carbon proceeds via an SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. The nitro group, positioned para to the chloromethyl group, plays a crucial role in enhancing the rate of this reaction.

The strong electron-withdrawing nature of the nitro group polarizes the C-Cl bond, making the benzylic carbon more electrophilic and thus a more attractive target for nucleophiles.[11] This increased electrophilicity lowers the activation energy of the SN2 transition state, accelerating the reaction.

3.2 Stabilization of Negative Charge in the Transition State

During the SN2 reaction, the transition state has a developing negative charge as the new bond with the nucleophile forms and the bond with the leaving group breaks. The nitro group, through its potent resonance and inductive effects, can effectively delocalize and stabilize this partial negative charge. This stabilization of the transition state leads to a faster reaction rate.

The following diagram illustrates the SN2 mechanism and the role of the nitro group in stabilizing the transition state.

Caption: SN2 mechanism at the benzylic carbon.

3.3 Influence on Potential SN1 Pathways

While the SN2 mechanism is often favored, it is instructive to consider the effect of the nitro group on a potential SN1 pathway. An SN1 reaction would proceed through a benzylic carbocation intermediate.[12][13] The strong electron-withdrawing nitro group would significantly destabilize such a positively charged intermediate, making the SN1 pathway highly unfavorable.[14] This further reinforces the prevalence of the SN2 mechanism for nucleophilic substitution at the benzylic position of this molecule.

Activation in Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group also activates the aromatic ring itself to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[15][16] For SNAr to occur, two conditions are generally required:

-

The ring must be substituted with one or more strong electron-withdrawing groups.

-

There must be a good leaving group (typically a halide) on the ring.

In this compound, the fluorine atom can act as a leaving group. The nitro group, being ortho to the fluorine, strongly activates this position towards nucleophilic attack.[17] The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[18] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and driving the reaction forward.[15]

Experimental Protocols and Data

To illustrate the practical application of these principles, the following section provides a representative experimental protocol for a nucleophilic substitution reaction with this compound.

5.1 Representative Protocol: Synthesis of 2-((4-morpholinomethyl)phenyl)-1-fluoro-4-nitrobenzene

This protocol describes the reaction of this compound with morpholine, a common secondary amine nucleophile.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

5.2 Quantitative Data: Comparative Reactivity

| Substrate | Relative Rate of SN2 Reaction with a Nucleophile |

| Benzyl chloride | 1 |

| 4-Nitrobenzyl chloride | ~70 |

| 2,4-Dinitrobenzyl chloride | Significantly faster than 4-nitrobenzyl chloride |

Note: This table presents generalized relative reactivity trends for illustrative purposes.

Conclusion

The nitro group in this compound plays a multifaceted and crucial role in dictating its chemical reactivity. While it deactivates the aromatic ring towards electrophilic attack, its potent electron-withdrawing properties are the key to "activating" the molecule for nucleophilic substitution reactions. Specifically, the nitro group enhances the electrophilicity of the benzylic carbon and stabilizes the transition state of SN2 reactions, leading to significantly increased reaction rates. Furthermore, it activates the aromatic ring for SNAr reactions by stabilizing the intermediate Meisenheimer complex. A thorough understanding of these electronic effects is paramount for the effective utilization of this versatile building block in the synthesis of complex organic molecules.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Steps. Activating and Deactivating Groups. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

-

Furman University. Activating Groups and Deactivating Groups. [Link]

-

Slideshare. Activating and deactivating group. [Link]

-

Park, K. H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026. [Link]

-

Yan, G., & Yang, M. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules (Basel, Switzerland), 25(16), 3649. [Link]

-

Quora. Why does Nitrobenzene lower the reactivity of Benzene ring?. [Link]

-

Khan Academy. Meta directors II. [Link]

-

Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

Chemistry with Caroline. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. [Link]

-

Quora. Is nitro benzyl radical more stable than benzyl radical?. [Link]

-

MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

-

Filo. b) i) Order the following intermediates according to their stability. Justify your answer.. [Link]

-

Filo. Arrange the following carbocations in the order of their stability: Carb... [Link]

-

Wang, Q., & Zhu, J. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (Basel, Switzerland), 27(15), 4735. [Link]

-

Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene. [Link]

-

Drozd, V. N., Knyazev, V. N., & Mozhaeva, T. Y. (1990). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

-

Unacademy. (2023). Stability of substituted benzyl carbocation. YouTube. [Link]

-

Ravi, P., Varkey, J. T., & Rao, G. S. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. [Link]

-

Lumen Learning. 16.4. The benzyl and related groups. [Link]

-

Gabbutt, C. D., Heron, B. M., & Instone, C. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

-

Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

Hameed, A., Al-Ayed, A. S., Al-Dies, A. M., & Al-Wasidi, A. S. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2013(1), M784. [Link]

- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

PubChem. 1-Chloro-2-fluoro-4-nitrobenzene. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 4. Activating and deactivating group | PPTX [slideshare.net]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 10. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. b) i) Order the following intermediates according to their stability. Jus.. [askfilo.com]

- 13. Arrange the following carbocations in the order of their stability: Carb.. [askfilo.com]

- 14. youtube.com [youtube.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: A Technical Guide for Researchers

Introduction

2-(Chloromethyl)-1-fluoro-4-nitrobenzene possesses a unique substitution pattern on the benzene ring, featuring a chloromethyl group, a fluorine atom, and a nitro group. This combination of functionalities imparts specific electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its versatility, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of three protons on a highly substituted ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, deshielding the protons, particularly at the ortho and para positions. The fluorine atom is also electron-withdrawing, while the chloromethyl group has a weaker inductive effect.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~8.3 - 8.5 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-5 | ~8.1 - 8.3 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 |

| H-6 | ~7.5 - 7.7 | d | ³J(H-H) ≈ 8-9 |

| -CH₂Cl | ~4.8 - 5.0 | s | - |

Causality Behind the Predictions:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³J) and a smaller four-bond coupling to H-5 (⁴J).

-

H-5: This proton is ortho to the nitro group and meta to the fluorine and chloromethyl groups. It will also be shifted downfield and will appear as a doublet of doublets due to coupling with the adjacent H-6 (³J) and a four-bond coupling to the fluorine atom (⁴J).

-

H-6: This proton is ortho to the fluorine atom and will experience a downfield shift, though less pronounced than H-3 and H-5. It will appear as a doublet due to coupling with the adjacent H-5 (³J).

-

-CH₂Cl: The protons of the chloromethyl group are adjacent to the aromatic ring and a chlorine atom, resulting in a downfield shift into the 4.8-5.0 ppm region. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts are influenced by the substituent effects, with the carbon attached to the nitro group being significantly deshielded. The carbon attached to the fluorine will show a large one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-F) | ~160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-2 (C-CH₂Cl) | ~135 - 140 |

| C-3 | ~125 - 130 |

| C-4 (C-NO₂) | ~145 - 150 |

| C-5 | ~120 - 125 |

| C-6 | ~115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

| -CH₂Cl | ~45 - 50 |

Causality Behind the Predictions:

-

Substituent Effects: Electron-withdrawing groups like -NO₂ and -F generally cause a downfield shift (deshielding) of the attached carbon and the carbons at the ortho and para positions, while shielding the meta carbons.[1]

-

C-F Coupling: The carbon directly bonded to the fluorine atom (C-1) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbon (C-6) will show a smaller two-bond coupling (²J(C-F)).[2]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, the C-Cl bond, and the aromatic ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3100 - 3000 | C-H stretch | Aromatic C-H stretching |

| ~1600, ~1475 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1550 - 1475 | N-O asymmetric stretch | Strong absorption characteristic of nitro compounds[3][4] |

| ~1360 - 1290 | N-O symmetric stretch | Strong absorption characteristic of nitro compounds[3][4] |

| ~1250 - 1100 | C-F stretch | Strong absorption, can be complex |

| ~800 - 600 | C-Cl stretch | Medium to strong absorption |

| ~900 - 675 | C-H bend | Out-of-plane bending of aromatic C-H bonds |

Causality Behind the Predictions:

-

Nitro Group: The two strong absorption bands for the N-O stretching vibrations are highly characteristic of nitro-aromatic compounds and are a key diagnostic feature.[3][4][5]

-

Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

-

Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch is typically strong, while the C-Cl stretch is of medium intensity.[6]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). GC-MS is often preferred for volatile and thermally stable compounds like the one .

-

Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected to be observed, and its m/z value will confirm the molecular weight of the compound (C₇H₅ClFNO₂ = 189.57 g/mol ). Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8][9]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 189/191 | [C₇H₅ClFNO₂]⁺ | Molecular ion (M⁺) |

| 154 | [C₇H₅FNO₂]⁺ | Loss of a chlorine radical (•Cl) |

| 143 | [C₇H₅ClFNO]⁺ | Loss of a nitro radical (•NO₂) |

| 125 | [C₆H₄FN]⁺ | Loss of the chloromethyl radical (•CH₂Cl) and rearrangement |

| 113 | [C₇H₅ClF]⁺ | Loss of a nitro group (NO₂) |

| 95 | [C₆H₄F]⁺ | Loss of the chloromethyl and nitro groups |

Causality Behind the Predictions:

-

Isotopic Pattern: The 3:1 ratio of the M⁺ and M+2 peaks is a definitive indicator of the presence of one chlorine atom.[7][8][9]

-

Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO₂ or NO.[10][11] Halogenated compounds can lose a halogen radical. The cleavage of the benzylic C-C bond to lose the chloromethyl radical is also a likely fragmentation pathway.[12]

Visualizing the Spectroscopic-Structural Relationships

The following diagrams illustrate the key relationships between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions for the aromatic protons.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have outlined the expected spectral features with a high degree of confidence. The provided experimental protocols offer a starting point for the practical acquisition of this data. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors.

References

- Olah, G. A., & Wu, A. (2006). Mass Spectrometry of Nitroaromatic Compounds. In The Chemistry of Functional Groups, Supplement F2: The chemistry of amino, nitroso and nitro compounds and their derivatives, Part 1 (pp. 1-48). John Wiley & Sons, Ltd.

- Ewing, D. F. (1979). ¹³C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.

- Smith, B. C. (2011).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.

- Kemp, W. (2005). Organic spectroscopy.

- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. Pearson Prentice Hall.

- Günther, H. (2013).

- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR spectroscopy. John Wiley & Sons.

-

Hornak, J. P. (1997-2022). The Basics of NMR. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Curphy-Morrison Additivity Constants for Proton NMR. Retrieved from [Link]

-

Substituent Effects on ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Mass Spectrometry Isotope Effects. Retrieved from [Link]

Sources

- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

potential applications of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in organic synthesis

An In-depth Technical Guide to the Potential Applications of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a trifunctional aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique arrangement of a reactive benzylic chloride, an activated aryl fluoride, and a reducible nitro group provides a powerful platform for the strategic construction of complex molecular architectures. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the other two sites, enhancing the electrophilicity of the benzylic carbon for nucleophilic substitution and activating the aryl fluoride for nucleophilic aromatic substitution (SNAr). This guide offers a comprehensive exploration of the core reactivity and synthetic potential of this building block, providing field-proven insights, detailed experimental protocols, and mechanistic visualizations for researchers, chemists, and drug development professionals.

Introduction: Unveiling a Multifaceted Building Block

In the quest for novel therapeutics and advanced materials, the design and synthesis of complex organic molecules depend on the availability of versatile and well-characterized chemical intermediates.[1] this compound emerges as a key player in this context. Its structure is primed for sequential and regioselective functionalization, allowing chemists to introduce diverse functionalities with a high degree of control.

The molecule's utility is rooted in three primary reactive centers:

-

The Chloromethyl Group (-CH₂Cl): An excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles at the benzylic position.

-

The Fluoro Group (-F): Positioned ortho to the chloromethyl group and para to the powerful electron-withdrawing nitro group, this fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

-

The Nitro Group (-NO₂): This group not only activates the other two positions but can also be readily reduced to an aniline, a critical transformation that opens up a vast landscape of subsequent chemical modifications, from amide bond formation to diazotization and further cross-coupling reactions.[4]

This guide will dissect these reactive pathways, providing a technical framework for leveraging this compound in the synthesis of high-value compounds.

Core Reactivity: A Tale of Three Functional Groups

Nucleophilic Substitution at the Benzylic Carbon (S_N2)

The primary and most accessible reaction pathway for this molecule is the SN2 displacement of the chloride ion from the benzylic position. The electron-withdrawing nitro group, situated para to the substituent, enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide array of nucleophiles.[5]

This pathway is fundamental for introducing carbon, nitrogen, oxygen, and sulfur-based functionalities. Common nucleophiles include:

-

Primary and secondary amines

-

Thiols and thiophenols

-

Azide and cyanide ions

-

Alcohols and phenols

The primary challenge in these reactions is to avoid side reactions, such as elimination (E2), particularly when using strong or bulky bases.[5] Careful selection of a non-nucleophilic base, like potassium carbonate, and a polar aprotic solvent can favor the desired substitution product.

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most powerful applications of this building block. This reduction unlocks a new reactive site, enabling the synthesis of anilines that are precursors to a vast range of pharmaceuticals and dyes.[6] The key is to achieve chemoselectivity, reducing the nitro group without affecting the chloromethyl or fluoro functionalities.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[4][6] Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be employed, offering alternatives when catalytic hydrogenation is not suitable due to the presence of other reducible groups.[4][7]

Nucleophilic Aromatic Substitution (S_NAr)

While the benzylic chloride is the more reactive site under standard SN2 conditions, the fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the para position is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[8] In SNAr reactions, the C-F bond is generally more reactive than a C-Cl bond at the same position because the high electronegativity of fluorine stabilizes the rate-determining transition state more effectively.[3][8] This reaction pathway allows for the introduction of O-, N-, and S-nucleophiles directly onto the aromatic ring, a key strategy in building complex drug scaffolds.[9]

Synthetic Applications & Experimental Protocols

Application 1: Synthesis of N-Substituted Benzylamines

The reaction with primary or secondary amines is a straightforward method to synthesize valuable benzylamine derivatives, which are common substructures in pharmacologically active compounds.

Protocol: Synthesis of a Secondary Amine Derivative This protocol is adapted from procedures for analogous benzylic halides.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (15 mL per mmol of substrate).

-

Addition of Reagents: Add the desired primary amine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Potassium carbonate acts as a non-nucleophilic base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the mixture to 60-70 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted benzylamine derivative.

Application 2: Synthesis of 2-(Chloromethyl)-4-fluoroaniline

This transformation is a gateway to a wide range of further functionalizations, including the synthesis of fluorinated heterocyclic compounds.[10][11]

Protocol: Catalytic Hydrogenation of the Nitro Group [6] Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded.

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize the vessel with hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 2-(Chloromethyl)-4-fluoroaniline. The product can be further purified by column chromatography if necessary.[6]

Application 3: Building Block for Fluorinated Heterocycles

The presence of fluorine in heterocyclic drugs can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[12] this compound and its aniline derivative are excellent starting points for constructing such scaffolds. For example, the resulting 2-(chloromethyl)-4-fluoroaniline can undergo intramolecular cyclization or condensation reactions with other bifunctional molecules to form a variety of heterocyclic systems, such as quinolines, benzodiazepines, or other fused ring structures. The specific synthetic route would be highly dependent on the target heterocycle.

Physicochemical Data and Safety Information

Properties Summary

| Property | Value | Reference |

| CAS Number | 350-30-1 | [13] |

| Molecular Formula | C₇H₅ClFNO₂ | [13] |

| Molecular Weight | 189.57 g/mol | - |

| Appearance | Pale yellow to yellow crystalline solid | [14] |

| Melting Point | 32-37 °C | [14] |

Handling and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15]

-

Health Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[16] Handle as a potential lachrymator. Aromatic nitro compounds can be toxic and may cause damage to organs through prolonged exposure.[16][17]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the distinct and controllable reactivity of its three functional groups. It provides chemists with reliable and sequential pathways for molecular elaboration. Its ability to participate in SN2 reactions at the benzylic position, undergo chemoselective nitro reduction to form a reactive aniline, and potentially engage in SNAr reactions at the fluorine position makes it an indispensable tool. For professionals in pharmaceutical and materials science, mastering the application of this building block opens doors to the efficient and innovative synthesis of novel, high-value fluorinated compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available from: [Link]

- V. D. Shteingarts. (1994). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews.

-

Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

- Alfa Aesar. (2025, December 18).

-

Del-Corso, G., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3439. Available from: [Link]

- M. M. K. K. Grzegorz, et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7016.

-

PharmaCompass. 2-fluoro-4-chloro-nitrobenzene. Available from: [Link]

- Miseviciene, L., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(11), 1735.

-

Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6855. Available from: [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Some nitrobenzenes and other industrial chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 117.

-

askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Available from: [Link]

-

Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene. YouTube. Available from: [Link]

- Petrov, V. A. (Ed.). (2009).

- Organic Preparations and Procedures International. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. 37(6), 566-569.

-

ChemAnalyst. (2023, November 28). Exploring 1-Chloro-4-Fluoro-2-Nitrobenzene: Properties and Applications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene. Available from: [Link]

- Benchchem.

-

PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

- El-Gendy, A. A., & El-Sawy, E. R. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2013(1), M786.

- ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Petrov, V. A. (2009).

- Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Journal of the American Chemical Society, 137(7), 2542–2547.

-

PubChem. 2-Chloro-4-methyl-5-nitrobenzene-1-thiol. National Center for Biotechnology Information. Available from: [Link]

- Yuan, L., et al. (2012). Thiol Reactive Probes and Chemosensors. In Methods in enzymology (Vol. 505, pp. 29–51). Academic Press.

- Google Patents.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.

- Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2893–2897.

- Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences, 3(4), 1035-1039.

- Ghosh, S. S., & Wu, F. Y. (1985). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. The Biochemical journal, 228(1), 25–30.

- ResearchGate. (2014). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)

- Bar-Ilan University. (2015, February 25). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: Synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. ajrconline.org [ajrconline.org]

- 13. scbt.com [scbt.com]

- 14. 2-Chloro-4-fluoro-1-nitrobenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Synthetic Versatility of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: From Core Principles to Novel Transformations

<Preamble: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthetic utility of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, with a focus on exploring novel, high-impact reactions beyond its classical applications.

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable intermediate due to its unique trifunctional nature. The presence of a reactive chloromethyl group, a nitro-activated aromatic ring, and a fluorine atom provides a versatile platform for the construction of complex molecular architectures.[1][2] This guide will elucidate the core reactivity principles of this compound, detail established synthetic protocols, and, most importantly, explore novel reactions that unlock its full synthetic potential.

Understanding the Core Reactivity: A Trifecta of Orthogonal Functionality

The synthetic utility of this compound is rooted in the distinct reactivity of its three key functional groups. A thorough understanding of these individual reactivities is crucial for designing selective and efficient synthetic routes.

-

The Benzylic Chloride: The chloromethyl group is the most reactive site, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, making this substitution rapid and often high-yielding.[3]

-

The Nitro-Activated Fluorine: The fluorine atom is positioned on an aromatic ring that is highly activated towards nucleophilic aromatic substitution (SNAr) by the para-nitro group.[4][5] While generally less reactive than the benzylic chloride, the C-F bond can be selectively cleaved by potent nucleophiles, often under thermal conditions. This differential reactivity allows for sequential functionalization.

-

The Nitro Group: Beyond its role as an activating group, the nitro moiety itself can be a synthetic handle. Its reduction to an aniline is a common transformation, providing a nucleophilic site for further elaboration, a critical step in the synthesis of many pharmaceutical agents.[5] Furthermore, recent advances have demonstrated the potential for the nitro group to be a leaving group in certain cross-coupling reactions.[6]

Established Synthetic Applications: The Workhorse Reactions

The classical synthetic applications of this compound primarily leverage the differential reactivity of the chloromethyl and fluoro groups in sequential nucleophilic substitution reactions.

Sequential Nucleophilic Substitution

A common and powerful strategy involves the initial reaction of a nucleophile at the benzylic position, followed by a second nucleophilic attack at the fluorine-bearing carbon. This approach is widely used in the synthesis of heterocyclic compounds.[7][8]

Table 1: Representative Sequential Nucleophilic Substitution Reactions

| Nucleophile 1 (at C-Cl) | Nucleophile 2 (at C-F) | Product Class |

| Primary/Secondary Amine | Intramolecular N-H | Nitrogen-containing heterocycles |

| Thiol | Amine | Thioether-amine adducts |

| Alcohol | Azide | Aryl ether-azide compounds |

Experimental Protocol 1: Synthesis of a N-Substituted 2-Amino-5-nitrobenzyl Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Nucleophile Addition: Add the desired amine (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Exploring Novel Reactions: Expanding the Synthetic Toolbox

To fully exploit the potential of this compound, we must look beyond traditional nucleophilic substitutions and embrace modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic C-Cl bond, while highly reactive towards SN2, can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds with high precision.[9][10]

dot

Caption: Suzuki-Miyaura coupling at the benzylic position.

Experimental Protocol 2: Selective Suzuki-Miyaura Coupling at the Benzylic Chloride

-

Inert Atmosphere: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dioxane as the solvent.

-

Heating and Monitoring: Heat the reaction mixture to 90 °C and monitor by LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Denitrative Cross-Coupling

A groundbreaking development in cross-coupling chemistry is the use of the nitro group as a leaving group.[6] This allows for the functionalization of the aromatic ring at the position of the nitro group, a transformation not achievable by classical SNAr chemistry on this substrate.

dot

Caption: Denitrative cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[11][12][13] this compound serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[8][14][15] The ability to introduce a fluoronitro- or fluoroamino-phenyl moiety is particularly valuable in the design of kinase inhibitors and other targeted therapies.[5]

Conclusion and Future Perspectives

This compound is a versatile and powerful building block with a well-defined reactivity profile that allows for selective, sequential functionalization. While its utility in classical nucleophilic substitution reactions is well-established, the exploration of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, is significantly expanding its synthetic applications. The ability to perform chemoselective couplings at the benzylic chloride, the aryl fluoride, and even the nitro group provides chemists with a powerful tool for the efficient construction of complex and high-value molecules for the pharmaceutical and agrochemical industries. Future research will likely focus on the development of even more selective catalytic systems and the application of this versatile intermediate in the synthesis of novel bioactive compounds.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.

- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Arom

- Benchchem. (n.d.). 2-Chloro-4-(difluoromethyl)-1-nitrobenzene.

- LibreTexts Chemistry. (2023, January 14). 16.3: Other Aromatic Substitutions.

- Benchchem. (2025, December). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). National Institutes of Health.

- Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-1-fluoro-4-nitrobenzene.

- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health.

- Fujita, T., & Suga, T. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed.

- Cross coupling reactions in organic synthesis themed issue. (2011, August 8).

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.

- Lab-Chemicals.Com. (n.d.). 2-(chloromethyl)-4-fluoro-1-nitrobenzene.

- ChemSynthesis. (2025, May 20). 2-chloro-1-fluoro-4-nitrobenzene.

- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). National Institutes of Health.

- askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene.

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Fluorin

- Du, X.-H., Chen, S., Zheng, M., & Xu, Z.-Y. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.

- MySkinRecipes. (n.d.). 4-(Chloromethyl)-1-fluoro-2-nitrobenzene.

- The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene. (n.d.).

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI.

- Thermo Scientific Chemicals. (n.d.). 2-Chloro-4-fluoro-1-nitrobenzene, 98%.

- Benchchem. (n.d.). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- Fluorine in Heterocyclic Chemistry Volume 2. (2015, December 4). ResearchGate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- CAMEO Chemicals. (n.d.). BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.

- PubChem. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. ajrconline.org [ajrconline.org]

- 13. jelsciences.com [jelsciences.com]

- 14. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. download.e-bookshelf.de [download.e-bookshelf.de]

A Theoretical Exploration of the Reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: A Guide for Drug Development Professionals

Introduction: A Molecule of Dichotomous Reactivity

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a richly functionalized aromatic compound that presents a fascinating case study in chemical reactivity. Its structure, featuring a benzylic chloride, a fluorine atom, and a nitro group on a benzene ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of these functional groups creates a nuanced electronic landscape, governing the molecule's susceptibility to nucleophilic attack at two primary locations: the benzylic carbon of the chloromethyl group and the fluorine-bearing carbon of the aromatic ring.

This technical guide provides an in-depth theoretical analysis of the reactivity of this compound. We will dissect the electronic and steric factors that dictate its reaction pathways, offering a predictive framework for its behavior in various synthetic contexts. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block to inform rational synthetic design and optimization. We will delve into the underlying principles of its reactivity, supported by computational insights from analogous systems, and provide practical experimental protocols for its synthesis and key transformations.

I. The Electronic Architecture: A Tug-of-War of Inductive and Resonance Effects

The reactivity of this compound is fundamentally governed by the interplay of its substituents' electronic effects. The potent electron-withdrawing nature of the nitro group, coupled with the inductive effects of the fluorine and chloromethyl groups, creates a highly electrophilic molecule.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). This is achieved through both a strong inductive effect (-I) and a powerful resonance effect (-M), which can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr.[1][2]

-

The Fluorine Atom (-F): Fluorine exerts a strong -I effect due to its high electronegativity, withdrawing electron density from the ring and making the attached carbon more electrophilic.[1] While it also possesses a +M (resonance-donating) effect through its lone pairs, the inductive withdrawal is generally considered dominant in influencing the reactivity of activated aromatic systems towards nucleophiles.[1]

-

The Chloromethyl Group (-CH₂Cl): This group is primarily electron-withdrawing via an inductive effect (-I) due to the electronegativity of the chlorine atom. This effect enhances the electrophilicity of the benzylic carbon, making it a prime target for SN2 reactions.

The confluence of these effects results in two major competing reaction pathways for nucleophilic attack:

-

SN2 Substitution at the Benzylic Carbon: The chloromethyl group is a classic electrophilic site for SN2 reactions, where a nucleophile displaces the chloride ion.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating nitro group, is a potential leaving group in an SNAr reaction.